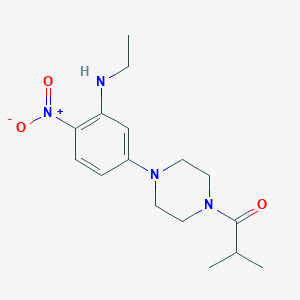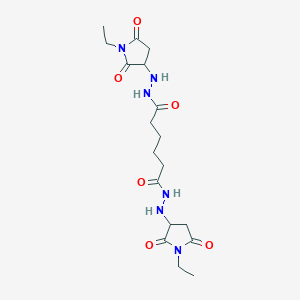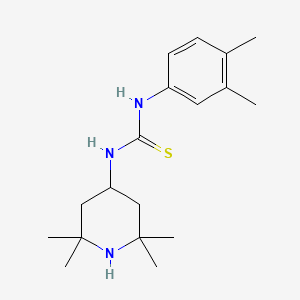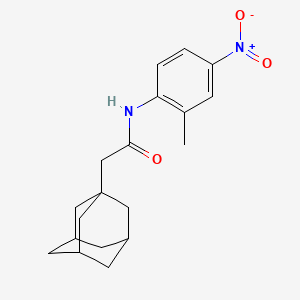
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline
Overview
Description
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline, also known as Sunitinib, is a small molecule drug used in cancer therapy. It was first synthesized in 1998 by Pfizer and received FDA approval in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor.
Mechanism of Action
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline inhibits multiple receptor tyrosine kinases, which are involved in various cellular processes, including cell proliferation, angiogenesis, and survival. By inhibiting these kinases, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline blocks the downstream signaling pathways that promote tumor growth and angiogenesis. In addition, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been shown to induce apoptosis in cancer cells and to inhibit the activity of cancer stem cells.
Biochemical and Physiological Effects:
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been shown to have several biochemical and physiological effects on cancer cells and normal cells. It has been shown to inhibit the activity of multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and stem cell factor receptor. By inhibiting these kinases, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline blocks the downstream signaling pathways that promote tumor growth and angiogenesis. N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has also been shown to induce apoptosis in cancer cells and to inhibit the activity of cancer stem cells. However, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline can also have adverse effects on normal cells, such as cardiotoxicity, hypertension, and hypothyroidism.
Advantages and Limitations for Lab Experiments
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has several advantages for lab experiments, including its well-established mechanism of action, its ability to inhibit multiple receptor tyrosine kinases, and its efficacy in various types of cancer. However, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline also has limitations for lab experiments, such as its potential toxicity to normal cells, its variable pharmacokinetics, and its limited bioavailability.
Future Directions
There are several future directions for the research and development of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline. One direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another direction is to identify biomarkers that can predict the response to N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline and to develop personalized treatment strategies based on these biomarkers. Additionally, there is a need to develop more potent and selective tyrosine kinase inhibitors that can overcome the limitations of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline and to identify new targets for cancer therapy. Finally, there is a need to investigate the potential use of N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline in non-cancer diseases, such as pulmonary arterial hypertension and Alzheimer's disease.
Scientific Research Applications
N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been extensively studied in preclinical and clinical trials for its efficacy in cancer therapy. It has been shown to inhibit tumor growth and angiogenesis in various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumor, pancreatic neuroendocrine tumor, and breast cancer. N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy. In addition, N-ethyl-5-(4-isobutyryl-1-piperazinyl)-2-nitroaniline has been studied for its potential use in non-cancer diseases, such as pulmonary arterial hypertension and Alzheimer's disease.
properties
IUPAC Name |
1-[4-[3-(ethylamino)-4-nitrophenyl]piperazin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-4-17-14-11-13(5-6-15(14)20(22)23)18-7-9-19(10-8-18)16(21)12(2)3/h5-6,11-12,17H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURVWQQUWGSUMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=CC(=C1)N2CCN(CC2)C(=O)C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[3-(Ethylamino)-4-nitrophenyl]piperazin-1-yl}-2-methylpropan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-azepan-1-ylethyl)-N-isopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4138717.png)

![2-[(4-chlorobenzyl)amino]-1-(2-methyl-2H-tetrazol-5-yl)ethanol hydrochloride](/img/structure/B4138733.png)
![rel-(2R,3R)-3-[methyl(3-phenylpropyl)amino]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol bis(trifluoroacetate) (salt)](/img/structure/B4138739.png)
![6-[4-(2-methoxyphenyl)-1-piperazinyl]-5-nitro-4-pyrimidinamine](/img/structure/B4138741.png)

![2-[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(1-phenylethyl)acetamide](/img/structure/B4138761.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B4138772.png)
![10-(5-bromo-2-methoxyphenyl)-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxylic acid](/img/structure/B4138783.png)
![7-[4-(dimethylamino)phenyl]-2-{[2-(4-morpholinyl)ethyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4138787.png)
![3,6-dichloro-N-{4-[(phenylacetyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B4138796.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-(2-methyl-4-nitrophenyl)piperazine](/img/structure/B4138798.png)
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate](/img/structure/B4138803.png)
